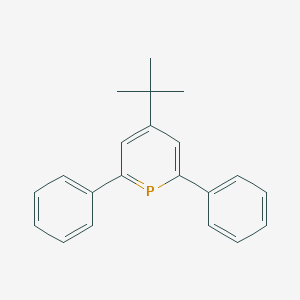

Phosphorin, 4-(1,1-dimethylethyl)-2,6-diphenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phosphorin, 4-(1,1-dimethylethyl)-2,6-diphenyl- is a synthetic compound that belongs to a class of organic compounds known as phosphines. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. Phosphorin has been used in scientific research for its ability to act as a reducing agent and a ligand in catalytic reactions.

Mécanisme D'action

The mechanism of action of Phosphorin as a reducing agent involves the transfer of a hydride ion from the Phosphorin molecule to the organic substrate. This results in the reduction of the substrate and the oxidation of Phosphorin to its corresponding phosphine oxide. As a ligand, Phosphorin coordinates with transition metals through its phosphine group, forming a stable complex that can participate in catalytic reactions.

Biochemical and Physiological Effects

There is limited information on the biochemical and physiological effects of Phosphorin. However, it is known that Phosphorin can be toxic when ingested or inhaled. It has been shown to cause irritation to the skin and eyes and can cause respiratory distress when inhaled.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Phosphorin in lab experiments is its ability to act as a reducing agent and a ligand in catalytic reactions. Its versatility makes it a useful tool in a variety of research applications. However, one limitation of using Phosphorin is its toxicity. Researchers must take precautions to ensure that they are handling the compound safely.

Orientations Futures

There are several future directions for research involving Phosphorin. One area of interest is the development of new catalytic reactions using Phosphorin as a ligand. Researchers are also exploring the use of Phosphorin in the synthesis of new organic compounds. Additionally, there is interest in exploring the potential of Phosphorin as a therapeutic agent for the treatment of certain diseases. Further research is needed to fully understand the potential of Phosphorin in these areas.

Conclusion

Phosphorin, 4-(1,1-dimethylethyl)-2,6-diphenyl-, is a synthetic compound that has been used in scientific research for its ability to act as a reducing agent and a ligand in catalytic reactions. It is synthesized through a reaction between triphenylphosphine and tert-butyl hypochlorite and has been shown to be effective in reducing a variety of organic compounds. While there is limited information on the biochemical and physiological effects of Phosphorin, it is known to be toxic when ingested or inhaled. Despite its limitations, Phosphorin has potential for use in a variety of research applications, and further research is needed to fully understand its potential.

Méthodes De Synthèse

Phosphorin can be synthesized through a reaction between triphenylphosphine and tert-butyl hypochlorite. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is catalyzed by a base such as triethylamine. The resulting product is then purified through recrystallization.

Applications De Recherche Scientifique

Phosphorin has been used in scientific research for a variety of applications. One of its most common uses is as a reducing agent in catalytic reactions. It has been shown to be effective in reducing a variety of organic compounds, including aldehydes and ketones. In addition, Phosphorin has been used as a ligand in catalytic reactions, where it can coordinate with transition metals to form stable complexes.

Propriétés

Numéro CAS |

17420-26-7 |

|---|---|

Nom du produit |

Phosphorin, 4-(1,1-dimethylethyl)-2,6-diphenyl- |

Formule moléculaire |

C21H21P |

Poids moléculaire |

304.4 g/mol |

Nom IUPAC |

4-tert-butyl-2,6-diphenylphosphinine |

InChI |

InChI=1S/C21H21P/c1-21(2,3)18-14-19(16-10-6-4-7-11-16)22-20(15-18)17-12-8-5-9-13-17/h4-15H,1-3H3 |

Clé InChI |

ATCMPNFSIRZGFQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=PC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

CC(C)(C)C1=CC(=PC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Synonymes |

4-(1,1-Dimethylethyl)-2,6-diphenylphosphorin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.